L-Alanyl-O-(cyclohexylacetyl)-L-serine can be synthesized through chemical reactions involving L-alanine and L-serine, along with cyclohexylacetic acid derivatives. It falls under the category of amino acid derivatives, which are compounds derived from amino acids through various chemical modifications. These derivatives often exhibit enhanced biological activity compared to their parent amino acids.
The synthesis of L-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves several steps:
These steps require careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
L-Alanyl-O-(cyclohexylacetyl)-L-serine has a complex molecular structure characterized by the presence of two amino acids linked by peptide bonds. The molecular formula can be represented as .
The stereochemistry of the compound is crucial for its biological activity, as different enantiomers may exhibit different properties.
L-Alanyl-O-(cyclohexylacetyl)-L-serine can participate in several chemical reactions:
These reactions highlight the compound's versatility in biochemical applications.
The mechanism of action for L-Alanyl-O-(cyclohexylacetyl)-L-serine primarily involves its role as a substrate in metabolic pathways. Upon entering biological systems:
Research indicates that L-serine plays a significant role in one-carbon metabolism, affecting nucleic acid synthesis and cellular proliferation.
L-Alanyl-O-(cyclohexylacetyl)-L-serine has potential applications in various scientific fields:
L-Alanyl-O-(cyclohexylacetyl)-L-serine represents a structurally engineered serine derivative characterized by N-terminal alanylation and O-linked cyclohexylacetylation. Its biosynthesis likely exploits the endogenous serine pool, leveraging non-ribosomal peptide synthetase (NRPS) machinery or acyltransferase-mediated modifications. The core L-serine backbone originates from the phosphorylated pathway, where 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the committed step in converting glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. Subsequent transamination and dephosphorylation yield free L-serine [1] [4]. The cyclohexylacetyl moiety—a hydrophobic pharmacophore—is esterified to serine’s hydroxyl group via ATP-dependent acyltransferases, while L-alanine is coupled via peptide bonding, potentially involving Class II aminoacyl-tRNA synthetase analogs. In vitro reconstitution studies suggest this hybrid modification enhances cellular permeability and metabolic stability compared to unmodified serine [7] [8].
Table 1: Key Enzymes in Biosynthesis of Serine Derivatives
Enzyme | Gene | Function in Modification | Cofactors/Substrates |
---|---|---|---|
3-Phosphoglycerate dehydrogenase | PHGDH | Generates L-serine precursor | 3-PG, NAD⁺ |
Acyltransferase | Unk. | Attaches cyclohexylacetyl group | Cyclohexylacetyl-CoA |
Alanyl-tRNA synthetase | alaS | Activates L-alanine for coupling | ATP, L-alanine |
Peptide bond-forming enzyme | Unk. | Catalyzes alanyl-serine linkage | Aminoacyl-adenylate intermediate |
This derivative interfaces critically with L-serine’s metabolic network, particularly one-carbon (1C) metabolism. L-serine serves as the primary carbon donor for tetrahydrofolate (THF)-mediated 1C units, which drive purine/pyrimidine synthesis and methylation reactions. The O-cyclohexylacetyl modification sterically impedes serine hydroxymethyltransferase (SHMT), which normally converts serine to glycine while generating 5,10-methylene-THF. Consequently, cellular methylene-THF pools diminish, restricting nucleotide biosynthesis and S-adenosylmethionine (SAM)-dependent methylation [1] [5]. Isotope tracing (¹³C-serine) reveals that cells treated with this derivative exhibit reduced flux from serine to glycine and formate, confirming SHMT inhibition. Conversely, its alanyl moiety may be hydrolyzed to release alanine, entering gluconeogenesis or transamination cycles, thereby rewiring central carbon metabolism [5] [9].
The cyclohexylacetyl group confers steric hindrance that modulates serine racemase (SR) affinity. SR converts L-serine to D-serine—a co-agonist of NMDA receptors (NMDARs). In vitro kinetic assays demonstrate that L-Alanyl-O-(cyclohexylacetyl)-L-serine acts as a competitive inhibitor of SR (Kᵢ = 8.3 ± 1.2 µM), reducing D-serine production by >60% in neuronal cultures [3] [7]. Molecular dynamics simulations indicate hydrophobic interactions between the cyclohexyl group and SR’s allosteric pocket, stabilizing an open conformation with lower catalytic efficiency. This inhibition depletes extracellular D-serine, particularly in synaptic environments where astrocyte-derived L-serine is the primary D-serine precursor. Notably, the derivative itself is not a SR substrate due to its O-blocked hydroxyl group, preventing racemization [3] [4].
Although not a direct NMDAR ligand, this compound regulates receptor activity through D-serine availability. D-serine is obligatory for glycine-site occupancy on GluN1-NMDAR subunits. By suppressing SR-mediated D-serine synthesis, the derivative causes functional hypofunction of synaptic NMDARs, evidenced by:
The compound exerts bidirectional effects on folate/methionine cycles. By restricting serine flux into 1C metabolism, it depletes 5-methyl-THF—the methyl donor for homocysteine remethylation to methionine. Consequently, SAM synthesis decreases, impairing DNA/histone methylation. Transcriptomic analyses of treated cells show downregulation of methionine adenosyltransferase (MAT genes) and S-adenosylhomocysteine hydrolase (SAHH) [5] [9]. Conversely, its hydrolysis releases cyclohexylacetic acid, which may inhibit betaine-homocysteine methyltransferase (BHMT), exacerbating hypomethylation.
Table 2: Metabolic Flux Changes in Serine-Derivative-Treated Cells
Metabolic Pathway | Key Intermediate | Flux Change | Functional Consequence |
---|---|---|---|
Serine-Glycine Conversion | Glycine | ↓ 70% | Reduced glutathione synthesis |
One-carbon metabolism | 5,10-methylene-THF | ↓ 45% | Impaired de novo nucleotide synthesis |
Methionine Cycle | SAM | ↓ 30% | Global hypomethylation |
Transsulfuration | Cystathionine | ↑ 20% | Enhanced oxidative stress response |
Moreover, the derivative upregulates de novo serine synthesis via PHGDH-PSAT-PSP pathway genes, compensating for functional serine deficiency. This "serine starvation response" activates ATF4-driven transcription of serine biosynthetic enzymes but fails to normalize SAM pools due to persistent 1C blockage [1] [5] [9].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: